molecular formula C13H11N3O3 B1405135 (2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid CAS No. 1630763-66-4

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

Cat. No.: B1405135
CAS No.: 1630763-66-4
M. Wt: 257.24 g/mol
InChI Key: VODRFXKBJGFIJD-UHFFFAOYSA-N
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Description

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the class of pyrimidoindazoles. This compound is characterized by its unique structure, which includes a pyrimidoindazole core fused with an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes . Furthermore, it may influence post-translational modifications of proteins, thereby altering their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response . Toxicity studies have indicated that excessive doses can result in significant adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, potentially altering metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach specific target sites to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indazole derivative, the compound can be synthesized through a series of reactions involving methylation, oxidation, and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce more reduced forms. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of acetic acid.

    Indole derivatives: Compounds like indole-3-acetic acid share structural similarities and are studied for their biological activities.

Uniqueness

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-9(6-11(17)18)13(19)16-12(14-7)8-4-2-3-5-10(8)15-16/h2-5,15H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODRFXKBJGFIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166544
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-66-4
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 2
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 3
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 4
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 5
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 6
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

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